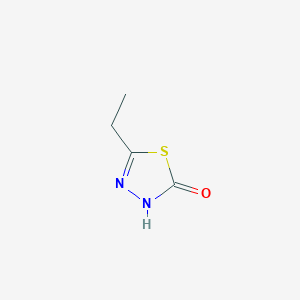

5-Ethyl-1,3,4-thiadiazol-2-ol

描述

Significance of the 1,3,4-Thiadiazole (B1197879) Scaffold in Heterocyclic Chemistry

The 1,3,4-thiadiazole scaffold is a versatile and important structural motif in heterocyclic chemistry. nih.gov Its derivatives have found applications in various fields, including pharmaceuticals, agriculture, and materials science. gavinpublishers.comisres.org The presence of the =N-C-S- moiety is believed to contribute to the biological activities observed in many 1,3,4-thiadiazole derivatives. mdpi.com

The exploration of 1,3,4-thiadiazole chemistry is connected to the discovery of phenylhydrazines and hydrazine (B178648) in the latter part of the 19th century. nih.gov The first compound containing the 1,3,4-thiadiazole ring was described in 1882, with its true structure being confirmed in 1890. nih.gov Initially, these compounds were utilized in the pharmaceutical sector as antibacterial agents, often in conjunction with well-known sulfonamides. gavinpublishers.com Over time, research expanded to investigate their potential as antitumor and anti-inflammatory agents, as well as their use as pesticides, dyes, and lubricants. gavinpublishers.com Since the 1950s, when 1,3,4-thiadiazole compounds with antibacterial activity were first synthesized, their derivatives have been developed and are widely used in agriculture. frontiersin.org

The 1,3,4-thiadiazole ring is an aromatic system, a characteristic that contributes to its high in vivo stability. gavinpublishers.commdpi.com This aromaticity is a key factor in the generally low toxicity observed for its derivatives in higher vertebrates. gavinpublishers.com The inductive effect of the sulfur atom imparts a very weak base character to the structure, along with its relatively high aromaticity. isres.org The 1,3,4-thiadiazole ring is stable in acidic conditions but can undergo ring cleavage in the presence of a base. mdpi.com

Theoretical studies, often employing quantum mechanical calculations like Density Functional Theory (DFT), have been successfully used to investigate the properties of thiadiazole and its derivatives. dergipark.org.trresearchgate.net These computational methods help in understanding the electronic properties, chemical reactivity, and molecular stability of these compounds. dergipark.org.trresearchgate.net For instance, the analysis of frontier molecular orbitals (HOMO and LUMO) provides insights into the electronic characteristics of the molecule. dergipark.org.tr

Table 1: Theoretical and Physicochemical Properties of 1,3,4-Thiadiazole Systems

| Property | Description | Significance |

|---|---|---|

| Aromaticity | The 1,3,4-thiadiazole ring exhibits significant aromatic character. gavinpublishers.commdpi.com | Contributes to high in vivo stability and generally low toxicity. gavinpublishers.com |

| Basicity | The sulfur atom's inductive effect results in a very weak base character. isres.org | Influences the chemical reactivity and interactions of the molecule. |

| Stability | The ring is stable in acidic environments but susceptible to cleavage by bases. mdpi.com | Dictates the conditions under which these compounds can be synthesized and utilized. |

| Theoretical Modeling | Quantum mechanical calculations (e.g., DFT) are used to study electronic structure and reactivity. dergipark.org.trresearchgate.net | Aids in the rational design of new derivatives with desired properties. dergipark.org.tr |

Role of 5-Ethyl-1,3,4-thiadiazol-2-ol as a Subject of Academic Investigation

While the broader class of 1,3,4-thiadiazoles has been extensively studied, specific derivatives like this compound serve as important subjects for more focused academic research. This compound is a useful research chemical, providing a platform for further synthetic modifications and investigations. pharmaffiliates.com

Research has been conducted on derivatives of this compound. For example, N-(5-ethyl-1,3,4-thiadiazol-2-yl) acetamide (B32628) and its derivatives have been synthesized and characterized. rsc.org Furthermore, the physicochemical properties of related compounds, such as N-(5-ethyl-1,3,4-thiadiazole-2-yl)-4-nitrobenzamide, have been studied to understand their sublimation, solubility, and distribution characteristics. researchgate.net Another area of investigation involves the synthesis of derivatives like 5-(5-Ethyl-1,3,4-thiadiazol-2-ylamino)methylene-2,2-dimethyl-1,3-dioxane-4,6-dione, which have been characterized using spectroscopic methods and DFT calculations. researchgate.net

Current Research Landscape and Future Directions for this compound Derivatives

The current research landscape for 1,3,4-thiadiazole derivatives is vibrant, with ongoing efforts to synthesize novel compounds with a wide array of potential applications. nih.govnih.gov The structural versatility of the 1,3,4-thiadiazole ring allows for fine-tuning of its pharmacological effects. researchgate.net

Future research will likely continue to focus on the synthesis of new derivatives of this compound and other 1,3,4-thiadiazoles. sci-hub.st The introduction of different substituents onto the stable thiadiazole scaffold is a promising strategy for discovering compounds with enhanced properties. sci-hub.st Key areas for future development include modifications at the ring nitrogen and sulfur atoms, as well as at the amino and mercapto groups attached to the ring carbons. sci-hub.st

The development of efficient and environmentally friendly synthesis methods, such as one-pot reactions and the use of microwave radiation, is also an important area of future research. sci-hub.st Continued investigation into the structure-activity relationships (SAR) of these compounds, aided by computational modeling, will be crucial for the rational design of potent and selective 1,3,4-thiadiazole derivatives. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| N-(5-ethyl-1,3,4-thiadiazol-2-yl) acetamide |

| N-(5-ethyl-1,3,4-thiadiazole-2-yl)-4-nitrobenzamide |

| 5-(5-Ethyl-1,3,4-thiadiazol-2-ylamino)methylene-2,2-dimethyl-1,3-dioxane-4,6-dione |

| Phenylhydrazine |

| Hydrazine |

Structure

3D Structure

属性

IUPAC Name |

5-ethyl-3H-1,3,4-thiadiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2OS/c1-2-3-5-6-4(7)8-3/h2H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDPCVHUXVHMHOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NNC(=O)S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Analytical Characterization of 5 Ethyl 1,3,4 Thiadiazol 2 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. Analyses of both ¹H and ¹³C NMR spectra provide definitive information on the connectivity and chemical environment of atoms within the 5-ethyl-1,3,4-thiadiazole structure and its derivatives.

The ¹H NMR spectra of derivatives of 5-ethyl-1,3,4-thiadiazole consistently display characteristic signals for the ethyl group. This typically appears as a triplet for the methyl (-CH₃) protons and a quartet for the methylene (B1212753) (-CH₂) protons, arising from spin-spin coupling with each other. The precise chemical shifts can vary depending on the solvent and the nature of the substituent at the C2 position of the thiadiazole ring.

For instance, in studies of azo dyes derived from 5-ethyl-1,3,4-thiadiazol-2-amine, the ethyl group's quartet is observed around δ 2.9-3.1 ppm, while the triplet appears around δ 1.3-1.4 ppm in DMSO-d₆. e-journals.in Similarly, for 5-Ethyl-3-(2-oxo-2-phenylethyl)-1,3,4-thiadiazol-2(3H)-iminium Bromide, a derivative of the imino tautomer, the ethyl signals are found at δ 2.94 ppm (quartet) and δ 1.25 ppm (triplet). clockss.org

Table 1: ¹H NMR Spectroscopic Data for Derivatives of 5-Ethyl-1,3,4-thiadiazole

¹³C NMR spectroscopy complements ¹H NMR by providing data for the carbon skeleton. In derivatives of 5-ethyl-1,3,4-thiadiazole, the signals for the ethyl group carbons are typically found with the -CH₂ carbon appearing around δ 23-26 ppm and the -CH₃ carbon at δ 12-16 ppm. e-journals.inclockss.org The two carbons of the thiadiazole ring (C2 and C5) are significantly deshielded and resonate at much lower fields, often in the range of δ 150-170 ppm, due to the influence of the adjacent electronegative nitrogen and sulfur atoms. e-journals.inclockss.org

For example, the ¹³C NMR spectrum of an azo dye derivative showed signals for the ethyl group at δ 25.4 ppm (-CH₂) and δ 15.1 ppm (-CH₃), with ring carbons resonating at δ 169.3 (C=N) and δ 163.1 (C-O, indicating the context of the derivative). e-journals.in An iminium bromide derivative displayed ethyl carbons at δ 23.3 ppm and δ 12.1 ppm, with the thiadiazole ring carbons at δ 168.2 ppm and δ 159.2 ppm. clockss.org

Table 2: ¹³C NMR Spectroscopic Data for Derivatives of 5-Ethyl-1,3,4-thiadiazole

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, is used to identify the functional groups present in a molecule by measuring the absorption or scattering of infrared radiation corresponding to molecular vibrations.

FT-IR spectra of 1,3,4-thiadiazole (B1197879) derivatives provide valuable information about their functional groups. For the title compound, a key diagnostic feature would be the ability to distinguish between its -ol and -one tautomers. The 5-Ethyl-1,3,4-thiadiazol-2-ol form would be expected to show a broad absorption band for the O-H stretching vibration, typically in the 3200-3600 cm⁻¹ region. Conversely, the 5-Ethyl-1,3,4-thiadiazol-2(3H)-one tautomer would exhibit a sharp, strong absorption band corresponding to the C=O stretch, generally between 1670-1720 cm⁻¹.

In derivatives synthesized from 5-ethyl-1,3,4-thiadiazol-2-amine, characteristic bands are consistently observed. These include aliphatic C-H stretching vibrations around 2965 cm⁻¹ for the ethyl group and C=N stretching of the thiadiazole ring in the 1540-1600 cm⁻¹ range. e-journals.in For example, a derivative, 5-ethyl-3-[2-oxo-2-(thiophen-2-yl)ethyl]-1,3,4-thiadiazol-2(3H)-iminium bromide, shows a strong carbonyl (C=O) absorption at 1676 cm⁻¹ and a C=N absorption at 1630 cm⁻¹. clockss.org

Table 3: Key FT-IR Absorption Bands (cm⁻¹) for Derivatives of 5-Ethyl-1,3,4-thiadiazole

Raman spectroscopy serves as a complementary technique to FT-IR. While experimental Raman data for this compound is not widely published, studies on related derivatives demonstrate its utility. For example, the vibrational spectra of a Meldrum's acid derivative of 5-(5-Ethyl-1,3,4-thiadiazol-2-ylamino)methylene have been characterized using both FT-IR and Raman spectroscopy, supported by Density Functional Theory (DFT) calculations to assign the observed vibrational modes. researchgate.net Such computational approaches are crucial for accurately describing the normal modes of the thiadiazole ring and its substituents.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight and elemental composition of a compound and providing clues about its structure through fragmentation patterns.

For this compound (C₄H₆N₂OS), the exact monoisotopic mass is 130.0252 Da. An ESI-MS spectrum would be expected to show a protonated molecular ion [M+H]⁺ at m/z 131.0325. Predicted mass spectrometry data for the closely related (5-ethyl-1,3,4-thiadiazol-2-yl)methanol (B1382421) (C₅H₈N₂OS) shows an expected [M+H]⁺ peak at m/z 145.04302 and an [M+Na]⁺ peak at m/z 167.02496. uni.lu

Experimental data for derivatives confirms the utility of this technique. ESI-MS analysis of 5-Ethyl-3-(2-oxo-2-phenylethyl)-1,3,4-thiadiazol-2(3H)-iminium Bromide identified the cation [M-Br]⁺ (C₁₂H₁₃N₃OS) with a found m/z of 248.0854. clockss.org LC-MS analysis of an azo dye derivative showed the (M+1)⁺ ion, confirming its molecular weight. e-journals.in These findings underscore the reliability of mass spectrometry in verifying the structures of novel thiadiazole compounds.

Table 4: Mass Spectrometry Data for Derivatives of 5-Ethyl-1,3,4-thiadiazole

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 5-Ethyl-1,3,4-thiadiazol-2(3H)-one |

| 5-Ethyl-1,3,4-thiadiazol-2-amine |

| Azo dye from 5-ethyl-1,3,4-thiadiazol-2-amine and 2-naphthol |

| Azo dye from 5-ethyl-1,3,4-thiadiazol-2-amine and resorcinol |

| 5-Ethyl-3-(2-oxo-2-phenylethyl)-1,3,4-thiadiazol-2(3H)-iminium Bromide |

| 5-Ethyl-3-[2-oxo-2-(thiophen-2-yl)ethyl]-1,3,4-thiadiazol-2(3H)-iminium Bromide |

| N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-imino-8,10-dimethyl-4,6-dihydropyrido[2',3':3,4]pyrazolo[5,1-c] e-journals.inclockss.orgderpharmachemica.comtriazine-3-carboxamide |

| 5-(1-Methyl-2-phenylethenyl)-N-[phenylmethyl]-1,3,4-Thiadiazol-2-amine |

| 5-(5-Ethyl-1,3,4-thiadiazol-2-ylamino)methylene-2,2-dimethyl-1,3-dioxane-4,6-dione |

| (5-ethyl-1,3,4-thiadiazol-2-yl)methanol |

| 5-Ethyl-3-[2-oxo-2-(benzofuran-2-yl)ethyl]-1,3,4-thiadiazol-2(3H)-iminium Bromide |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule by providing a highly accurate mass measurement. This technique allows for the calculation of a molecular formula, which is a critical step in the identification of newly synthesized compounds.

Table 1: Illustrative HRMS Data for a 1,3,4-Thiadiazole Derivative (Note: Data presented is for a related compound to illustrate the application of the technique.)

| Compound Name | Molecular Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | Reference |

| N-(2-(Diethylamino)ethyl)-5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amine | C₁₂H₁₇N₅O₃S | 312.1128 | 311.8 | researchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λmax) is characteristic of the chromophores present in the molecule.

For derivatives of this compound, UV-Vis spectroscopy is used to characterize their electronic properties. For example, a study on N-(5-ethyl- Current time information in Bangalore, IN.nih.gov-thiadiazol-2-yl)-2-nitrobenzamide identified an absorption maximum at 282 nm in an alcohol solution. researchgate.net In another study, various azo dyes derived from 5-ethyl-1,3,4-thiadiazol-2-amine were synthesized, and their absorption spectra were recorded in DMSO, with λmax values ranging from 410 to 535 nm, indicative of the extended conjugation in these dye molecules.

Table 2: UV-Vis Absorption Data for Azo Dyes of 5-Ethyl-1,3,4-thiadiazol-2-amine in DMSO (Note: Data is for derivatives of the target compound.)

| Coupling Component | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Reference |

| 2-Naphthol | 485 | 21000 | |

| 8-Hydroxyquinoline | 535 | 24000 | |

| 2,6-Diaminopyridine | 410 | 18000 | |

| N,N-Dimethylaniline | 470 | 20000 | |

| Resorcinol | 425 | 19500 |

Elemental Analysis (CHN/CHNS) for Purity and Composition

Elemental analysis is a fundamental technique for verifying the purity and elemental composition of a synthesized compound. It determines the percentage by weight of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. The experimental values are then compared with the calculated theoretical percentages for the proposed molecular formula.

While specific elemental analysis data for this compound is not detailed in the available literature, it is a standard characterization method for its derivatives. For instance, in the synthesis of various heterocyclic azo dyes derived from 5-ethyl-1,3,4-thiadiazol-2-amine, elemental analysis was used to confirm the successful synthesis and purity of the products.

Table 3: Elemental Analysis Data for a Derivative of 5-Ethyl-1,3,4-thiadiazol-2-amine (Note: Data is for a derivative of the target compound.)

| Compound | Molecular Formula | Calculated (%) | Found (%) | Reference |

| 5-((5-Ethyl-1,3,4-thiadiazol-2-yl)diazenyl)-N,N-dimethylaniline | C₁₂H₁₅N₅S | C: 55.15, H: 5.79, N: 26.80 | C: 55.13, H: 5.77, N: 26.78 | |

| (E)-5-((5-Ethyl-1,3,4-thiadiazol-2-yl)diazenyl)quinolin-8-ol | C₁₃H₁₁N₅OS | C: 56.71, H: 4.03, N: 25.44 | C: 56.69, H: 4.01, N: 25.42 |

X-ray Diffraction (XRD) for Single Crystal Structural Elucidation

X-ray diffraction on a single crystal is the most powerful method for determining the precise three-dimensional arrangement of atoms in a molecule and the packing of molecules in a crystal lattice. This technique provides definitive information on bond lengths, bond angles, and intermolecular interactions.

Direct single-crystal X-ray diffraction data for this compound is not available in the surveyed literature. However, the crystal structure of a derivative, N-(5-ethyl- Current time information in Bangalore, IN.nih.gov-thiadiazole-2-yl)toluenesulfonamide, has been determined from microcrystalline powder using X-ray powder diffraction (XRPD). nih.gov The study revealed that this compound crystallizes in the orthorhombic space group Pbca. nih.gov Another study reported the single-crystal X-ray diffraction analysis of 2-amino-5-ethyl-1,3,4-thiadiazol-3-ium hemioxalate, which provided detailed structural information about this salt.

Table 4: Illustrative Crystallographic Data for a Derivative Salt (Note: Data is for a salt of a closely related amine derivative.)

| Parameter | Value | Reference |

| Compound | 2-amino-5-ethyl-1,3,4-thiadiazol-3-ium hemioxalate | |

| Crystal System | Orthorhombic | |

| Space Group | Pbca | |

| a (Å) | 16.345(3) | |

| b (Å) | 7.4590(15) | |

| c (Å) | 16.961(3) | |

| V (ų) | 2066.1(7) | |

| Z | 8 |

Thermal Analysis Techniques

Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the physical and chemical properties of materials as a function of temperature.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated at a controlled rate. This information is used to determine the thermal stability of a compound and to study its decomposition pattern. For metal complexes of a Schiff base derived from 2-amino-5-ethyl-1,3,4-thiadiazole (B82430), TGA has been used to study their thermal decomposition. researchgate.net The analysis of the free ligand, N-(5-ethyl-1,3,4-thiadiazole-2-yl)terephthalaldehyde imine, showed a three-step decomposition process. nih.gov

Differential Scanning Calorimetry (DSC)

DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is used to determine transition temperatures such as melting point, glass transition temperature, and to study reaction kinetics. While specific DSC data for this compound is not available, studies on carbamate (B1207046) ligands derived from 2-amino-5-ethyl-1,3,4-thiadiazole and their metal complexes have utilized DSC to investigate their thermal properties. semanticscholar.org

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment and Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a cornerstone analytical technique in the characterization of synthetic heterocyclic compounds, including this compound and its derivatives. This powerful hybrid method combines the superior separation capabilities of liquid chromatography (LC) with the sensitive and specific detection power of mass spectrometry (MS). The synergy between these two techniques allows for the effective separation of the target compound from unreacted starting materials, intermediates, and byproducts, followed by precise determination of their molecular weights.

In the synthesis of 1,3,4-thiadiazole derivatives, LC-MS is routinely employed for multiple critical functions. Its primary applications include the confirmation of the identity of the synthesized compounds and the rigorous assessment of their purity. acs.org The progress of chemical reactions is often monitored using LC-MS to determine the optimal reaction time and conditions. eurjchem.com

Purity Assessment: The purity of a synthesized compound is paramount for its subsequent use in research and development. LC-MS is an invaluable tool for this purpose. The chromatogram generated by the LC component provides a visual representation of the sample's complexity. A pure sample will ideally show a single, sharp chromatographic peak, while the presence of multiple peaks indicates impurities. By analyzing the mass spectrum of each peak, these impurities can be identified. This is crucial for optimizing purification methods, such as column chromatography or recrystallization, to ensure the final product meets the required purity standards. For instance, in the development of pharmacologically active thiadiazoles, HPLC-MS is used specifically for purity assessment and the detection of related impurities.

Identification and Structural Confirmation: Mass spectrometry provides the mass-to-charge ratio (m/z) of the ionized molecules, which is a fundamental physical property. For newly synthesized 1,3,4-thiadiazole derivatives, LC-MS analysis is used to confirm that the molecular weight of the product matches the calculated theoretical mass. nih.gov Typically, soft ionization techniques like Electrospray Ionization (ESI) are used, which cause minimal fragmentation and primarily generate molecular ions. acs.org These are often observed as protonated molecules [M+H]⁺ or, less commonly, deprotonated molecules [M-H]⁻ or adducts with sodium [M+Na]⁺. acs.orgnih.gov

For many synthesized 1,3,4-thiadiazole derivatives, the observation of the [M+H]⁺ or [M+1] peak in the mass spectrum serves as definitive confirmation of their successful synthesis. eurjchem.comnih.govresearchgate.net Furthermore, high-resolution mass spectrometry (HRMS) coupled with LC provides highly accurate mass measurements, often to within a few parts per million (ppm). frontiersin.org This level of precision allows for the unambiguous determination of the elemental composition and molecular formula of the compound. acs.orglu.se Tandem mass spectrometry (LC-MS/MS) can be further employed to fragment the molecular ion and analyze the resulting daughter ions, providing valuable information for detailed structural elucidation. nih.govmdpi.com

The following tables present LC-MS data for various 1,3,4-thiadiazole derivatives as reported in scientific literature, illustrating its application in confirming molecular identity.

| Compound Name/Structure | Calculated Molecular Weight (g/mol) | Ionization Mode | Observed m/z | Reference |

|---|---|---|---|---|

| N,N′-(1,3,4-thiadiazole-2,5-diyl)dibenzamide | 324.36 | ESI (-) | 323.1 [M-H]⁻ | acs.org |

| 1-(1,3,4-Thiadiazol-2-yl)piperidin-2-ol | 185.25 | ESI (+) | 186.2 [M+1]⁺ | eurjchem.com |

| 1-(5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)piperidin-2-ol | 253.25 | ESI (+) | 254.2 [M+1]⁺ | eurjchem.com |

| N-(5-{2-[2-(5-amino- acs.orgnih.govmdpi.comthiadiazol-2-yl)-ethylsulfanyl]-ethyl}- acs.orgnih.govmdpi.comthiadiazol-2-yl)-2-phenyl-acetamide | 408.55 | N/A | N/A (Metabolite Identified) | acs.org |

| N-(5-(2-(2-(5-amino-1,3,4-thiadiazol-2-yl)ethylsulfinyl)ethyl)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide | 424.55 | N/A | N/A (Metabolite Identified) | nih.gov |

| Compound Name | Molecular Formula | Calculated Mass [M+Na]⁺ | Found Mass [M+Na]⁺ | Reference |

|---|---|---|---|---|

| N,N′-(1,3,4-thiadiazole-2,5-diyl)dibenzamide | C₁₆H₁₂N₄O₂S | 347.0573 | 347.0574 | acs.org |

Computational and Theoretical Investigations of 5 Ethyl 1,3,4 Thiadiazol 2 Ol Systems

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the molecular and electronic properties of chemical systems from first principles.

DFT is a widely used computational method for predicting the geometric and electronic structure of molecules. rsc.org The B3LYP functional combined with basis sets like 6-311++G(d,p) is commonly employed to perform geometry optimization, which locates the minimum energy structure on the potential energy surface. scielo.brresearchgate.net

Table 1: Representative Calculated Geometrical Parameters for the 1,3,4-Thiadiazole (B1197879) Ring

| Parameter | Typical Bond Length (Å) | Parameter | Typical Bond Angle (°) |

|---|---|---|---|

| N3-N4 | 1.36 - 1.38 | S1-C2-N3 | 114 - 116 |

| C2-N3 | 1.30 - 1.32 | C2-N3-N4 | 111 - 113 |

| C5-N4 | 1.31 - 1.33 | N3-N4-C5 | 111 - 113 |

| S1-C2 | 1.75 - 1.77 | N4-C5-S1 | 114 - 116 |

| S1-C5 | 1.74 - 1.76 | C5-S1-C2 | 89 - 91 |

Note: Data are representative values based on DFT calculations for substituted 1,3,4-thiadiazole derivatives.

The electronic properties of a molecule are key to understanding its reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in this analysis. The HOMO-LUMO energy gap (ΔE) is a measure of the molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. sapub.org For 1,3,4-thiadiazole derivatives, the HOMO is typically distributed over the thiadiazole ring, while the LUMO's location can vary based on the substituents. nih.gov

Molecular Electrostatic Potential (MEP) maps visualize the charge distribution on the molecule's surface. For 5-Ethyl-1,3,4-thiadiazol-2-ol, the MEP map would show negative potential (red/yellow regions) around the electronegative nitrogen and oxygen/sulfur atoms, indicating sites susceptible to electrophilic attack. Positive potential (blue regions) would be located around the hydrogen atoms.

Table 2: Representative Frontier Molecular Orbital Energies

| Tautomer | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| -ol form | -6.5 | -1.0 | 5.5 |

| -thione form | -6.2 | -1.5 | 4.7 |

Note: Values are illustrative and based on typical DFT results for similar heterocyclic systems. A smaller energy gap for the thione form suggests it may be more reactive. acs.org

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical reactivity and site selectivity of the molecule. researchgate.netnih.gov

Chemical Potential (μ): μ ≈ (EHOMO + ELUMO) / 2

Chemical Hardness (η): η ≈ (ELUMO - EHOMO) / 2

Global Electrophilicity Index (ω): ω = μ² / (2η)

These indices help in comparing the reactivity of different tautomers or derivatives within a series. A higher chemical potential indicates a better electron donor, while a higher electrophilicity index suggests a better electron acceptor. dergipark.org.tr

Table 3: Calculated Global Reactivity Descriptors

| Descriptor | -ol form (Illustrative Value) | -thione form (Illustrative Value) |

|---|---|---|

| Chemical Potential (μ) | -3.75 eV | -3.85 eV |

| Chemical Hardness (η) | 2.75 eV | 2.35 eV |

| Electrophilicity Index (ω) | 2.55 eV | 3.15 eV |

Note: These values are derived from the illustrative HOMO/LUMO energies in Table 2.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions

While quantum mechanics is ideal for static electronic structures, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals conformational changes and intermolecular interactions. nih.gov

For this compound, MD simulations can be employed to:

Analyze the conformational flexibility of the ethyl side chain, determining the preferred rotational states (rotamers) and the energy barriers between them.

Study interactions with solvent molecules , such as water. This can reveal the stability of hydrogen bonding networks and how the solvent organizes around the solute, which influences its solubility and reactivity. ksu.edu.sa

Simulate the stability of the molecule within a biological target , like an enzyme's active site, by analyzing parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF).

In Silico Structure-Activity Relationship (SAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. tandfonline.comtandfonline.com This method is vital in drug discovery for predicting the activity of new compounds and optimizing lead structures.

A QSAR study on a series of 5-substituted-1,3,4-thiadiazol-2-ol derivatives would involve:

Generating a dataset of molecules with varying substituents at the 5-position.

Calculating molecular descriptors for each molecule. These can include physicochemical properties (e.g., LogP), topological indices, and quantum chemical parameters (e.g., HOMO/LUMO energies, dipole moment).

Developing a mathematical model using statistical methods like multiple linear regression to create an equation that relates the descriptors to the observed biological activity (e.g., inhibitory concentration, IC₅₀). nih.govnih.gov

The resulting QSAR model can identify which properties are crucial for activity. For instance, a model might show that increasing the steric bulk or electron-withdrawing nature of the substituent at the 5-position enhances the desired biological effect.

Investigation of Solvent Effects on Electronic Properties (e.g., IEFPCM Model)

The electronic properties and relative stability of tautomers can be significantly influenced by the surrounding solvent. Implicit solvation models, such as the Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM), are computationally efficient methods to account for these effects.

The IEFPCM model treats the solvent as a continuous dielectric medium rather than individual molecules. This approach allows for the calculation of molecular properties in different solvent environments. For this compound, the IEFPCM model could be used to:

Recalculate the relative energies of the -ol and -thione tautomers in solvents of varying polarity (e.g., hexane, ethanol, water). Polar solvents often stabilize the more polar tautomer through dielectric screening and hydrogen bonding.

Predict shifts in electronic absorption spectra (UV-Vis) by calculating excitation energies in different solvents.

Evaluate changes in electronic descriptors like the HOMO-LUMO gap and dipole moment as a function of solvent polarity.

Table 4: Illustrative Solvent Effect on Tautomer Energy Difference (IEFPCM)

| Solvent | Dielectric Constant (ε) | ΔE (Eol - Ethione) (kcal/mol) |

|---|---|---|

| Gas Phase | 1 | +2.5 |

| Hexane | 1.88 | +1.8 |

| Ethanol | 24.5 | -0.5 |

| Water | 78.4 | -1.5 |

Note: Illustrative data showing that the thione form is more stable in the gas phase (positive ΔE), but the more polar -ol form becomes favored in polar solvents.

Theoretical Studies on Tautomerism and Aromatic Character

Theoretical and computational chemistry offers significant insights into the molecular properties of heterocyclic compounds, including the tautomeric equilibria and aromatic character of this compound. While specific computational studies focusing exclusively on this molecule are not extensively documented in publicly available literature, the tautomerism and aromaticity of the broader 1,3,4-thiadiazole class have been the subject of considerable investigation. These studies provide a foundational understanding of the principles governing the behavior of this compound.

Tautomerism in 5-Substituted-1,3,4-thiadiazol-2-ol Derivatives

The this compound molecule can exist in several tautomeric forms. The primary equilibrium is between the -ol (enol-like) form and the -one (keto-like) forms. Specifically, these are the hydroxy tautomer (this compound), and two thione tautomers: 5-ethyl-1,3,4-thiadiazol-2(3H)-one and 5-ethyl-1,3,4-thiadiazol-2(5H)-one. The relative stability of these forms is dictated by a variety of factors including substitution patterns, solvent effects, and intermolecular interactions.

Computational studies on analogous systems, such as 2,5-dimercapto-1,3,4-thiadiazole, which exhibits a similar thiol-thione tautomerism, have been performed using quantum chemical calculations. These studies often employ Density Functional Theory (DFT) and ab initio methods to determine the optimized geometries and relative energies of the different tautomers. For 2,5-dimercapto-1,3,4-thiadiazole, calculations have shown a preference for the thiol-thione tautomeric form. This suggests that for this compound, the thione (or keto) forms are likely to be more stable than the hydroxy (or enol) form.

A thermochemical and computational study on the related compound, 2-amino-5-ethyl-1,3,4-thiadiazole (B82430), also explored its tautomeric forms. researchgate.net While this compound features an amino group instead of a hydroxyl group, the principles of tautomerism within the 1,3,4-thiadiazole ring are comparable. Such studies typically involve the calculation of the gas-phase enthalpy of formation for the different tautomers to predict their relative stabilities.

Aromatic Character of the 1,3,4-Thiadiazole Ring

The 1,3,4-thiadiazole ring is recognized for its significant aromatic character, which contributes to its stability and influences its chemical reactivity. researchgate.net This aromaticity is a key feature of derivatives like this compound. The aromatic nature of this heterocyclic system is due to the delocalization of π-electrons within the five-membered ring.

Coordination Chemistry of 5 Ethyl 1,3,4 Thiadiazol 2 Ol Derived Ligands and Metal Complexes

Synthesis of Metal Complexes Involving 5-Ethyl-1,3,4-thiadiazol-2-amine and its Schiff Base Derivatives

The synthesis of metal complexes with Schiff base ligands derived from 2-amino-5-ethyl-1,3,4-thiadiazole (B82430) is a multi-step process that begins with the formation of the Schiff base ligand itself. This is typically achieved through the condensation reaction of 2-amino-5-ethyl-1,3,4-thiadiazole with a suitable aldehyde, often in an alcoholic solvent and sometimes with a catalytic amount of acid. ku.dkjocpr.com For instance, a Schiff base ligand, N-(5-ethyl-1,3,4-thiadiazole-2-yl)terephthalaldehyde imine (L), was synthesized by the reaction of 2-amino-5-ethyl-1,3,4-thiadiazole with terephthalaldehyde (B141574). jmchemsci.comresearchgate.net

Once the Schiff base ligand is isolated and purified, it is then reacted with a metal salt, typically a chloride or sulfate (B86663) salt of a transition metal such as Co(II), Ni(II), Cu(II), or Fe(II), in an appropriate solvent. jmchemsci.comresearchgate.net The reaction mixture is often refluxed to ensure the completion of the complexation reaction. jmchemsci.comresearchgate.net The resulting metal complexes can then be precipitated, filtered, washed, and dried. The stoichiometry of the resulting complexes can vary, with metal-to-ligand ratios of 1:1, 1:2, and 2:1 being reported. jmchemsci.comresearchgate.net

For example, the synthesis of a Cu(II) complex with a Schiff base derived from 2-amino-5-ethyl-1,3,4-thiadiazole and terephthalaldehyde involved dissolving the ligand in methanol (B129727) and adding a solution of CuCl₂·2H₂O in a methanol-water mixture. jmchemsci.com The mixture was refluxed, and the complex was precipitated, yielding a pale green product. jmchemsci.com

Ligand Design and Chelation Modes

Schiff bases derived from 2-amino-5-ethyl-1,3,4-thiadiazole are versatile ligands due to the presence of multiple potential donor atoms, including the nitrogen atoms of the thiadiazole ring, the imine nitrogen of the Schiff base linkage, and other donor atoms that may be present on the aldehyde precursor. jmchemsci.comekb.eg This allows for various chelation modes, leading to the formation of stable metal complexes.

The design of these ligands can be tailored by the choice of the aldehyde used in the condensation reaction. The use of different aldehydes can introduce additional coordinating groups, such as hydroxyl or methoxy (B1213986) groups, which can participate in chelation. ekb.eg The thiadiazole ring itself is a key component in the ligand design, with the nitrogen atoms being potential coordination sites. mdpi.com

In many of the reported complexes, the Schiff base ligand coordinates to the metal ion in a bidentate or polydentate fashion. For instance, in some complexes, the ligand coordinates through the imine nitrogen and a nitrogen atom of the thiadiazole ring. mdpi.com In other cases, if the aldehyde precursor contains a hydroxyl group in a suitable position, the ligand can coordinate through the imine nitrogen and the deprotonated hydroxyl oxygen. ekb.eg The flexibility of the Schiff base backbone allows it to form stable five- or six-membered chelate rings with the metal ion.

Spectroscopic Characterization of Metal Complexes (e.g., UV-Vis Electronic Spectra, Infrared Spectroscopy, Magnetic Susceptibility)

The characterization of metal complexes with Schiff base ligands derived from 2-amino-5-ethyl-1,3,4-thiadiazole is accomplished using a variety of spectroscopic and physical techniques.

Infrared (IR) Spectroscopy is a powerful tool for determining the coordination mode of the Schiff base ligand. The IR spectrum of the free ligand typically shows a characteristic absorption band for the azomethine (-C=N-) group. Upon complexation, this band often shifts to a lower or higher frequency, indicating the coordination of the imine nitrogen to the metal ion. sphinxsai.com Additionally, the appearance of new bands in the far-IR region can be attributed to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds. jmchemsci.com

UV-Visible Electronic Spectroscopy provides information about the electronic transitions within the complex and can be used to infer the geometry of the metal center. The spectra of the complexes typically show bands corresponding to ligand-to-metal charge transfer (LMCT) and d-d transitions. The positions and intensities of these bands are characteristic of the specific metal ion and its coordination environment. researchgate.net

Magnetic Susceptibility measurements are used to determine the magnetic moment of the metal complexes, which provides insight into the number of unpaired electrons and the geometry of the metal center. For example, octahedral Co(II) complexes are expected to have magnetic moments in a specific range, which can help to confirm the proposed structure. jmchemsci.comresearchgate.net

A summary of the characterization data for some representative complexes is provided in the table below.

| Complex | Molar Conductance (Ω⁻¹cm²mol⁻¹) | Magnetic Moment (B.M.) | Key IR Bands (cm⁻¹) | Electronic Spectra (nm) |

| [CoL(H₂O)₄]·2Cl·H₂O | - | 4.85 | ν(C=N): 1608 | 630, 550 |

| [Ni₂LCl₄(H₂O)₄]·4H₂O | - | 3.12 | ν(C=N): 1610 | 640, 560 |

| [CuL₂Cl₂]·2H₂O | - | 1.82 | ν(C=N): 1612 | 650, 570 |

| [FeL₂Cl₂]·EtOH | - | 5.80 | ν(C=N): 1605 | - |

Data sourced from a study on a Schiff base derived from terephthalaldehyde and 2-amino-5-ethyl-1,3,4-thiadiazole. jmchemsci.comresearchgate.net

Proposed Geometrical Structures of Metal Complexes (e.g., Octahedral, Square Planar)

Based on the data obtained from spectroscopic and magnetic susceptibility studies, the geometrical structures of the metal complexes can be proposed. For many of the reported Co(II), Ni(II), and Fe(II) complexes with Schiff base ligands derived from 2-amino-5-ethyl-1,3,4-thiadiazole, an octahedral geometry has been suggested. jmchemsci.comresearchgate.net

In these octahedral complexes, the Schiff base ligand can occupy two or more coordination sites, with the remaining sites being filled by other ligands such as water molecules or chloride ions. jmchemsci.comresearchgate.net For example, in the complex [CoL(H₂O)₄]·2Cl·H₂O, the Schiff base ligand (L) and four water molecules are believed to be coordinated to the Co(II) ion in an octahedral arrangement. researchgate.net

For Cu(II) complexes, a variety of geometries are possible, including square planar and distorted octahedral. The specific geometry is influenced by the nature of the ligand and the experimental conditions. Some studies have also proposed square planar geometries for Pd(II) and Au(III) complexes with similar thiadiazole-derived Schiff base ligands. jmchemsci.com

Stoichiometric Studies and Metal-Ligand Binding Interactions

Stoichiometric studies are crucial for determining the metal-to-ligand ratio in the complexes. These studies are often carried out using techniques such as elemental analysis and molar ratio methods. jocpr.comjmchemsci.com The results of these studies indicate that the stoichiometry of the complexes can vary, with common ratios being 1:1, 1:2, and in some cases, 2:1 (metal:ligand). jmchemsci.comresearchgate.net

The binding interactions between the metal and the ligand are primarily covalent in nature, involving the donation of electron pairs from the donor atoms of the ligand to the vacant orbitals of the metal ion. The stability of these complexes is enhanced by the chelate effect, especially when the ligand is polydentate.

The table below summarizes the stoichiometry and proposed geometry for a series of metal complexes with a Schiff base ligand derived from 2-amino-5-ethyl-1,3,4-thiadiazole.

| Metal Ion | Metal:Ligand Ratio | Proposed Geometry |

| Co(II) | 1:1 | Octahedral |

| Ni(II) | 2:1 | Octahedral |

| Cu(II) | 1:2 | Octahedral |

| Fe(II) | 1:2 | Octahedral |

Data based on complexes with a Schiff base derived from terephthalaldehyde and 2-amino-5-ethyl-1,3,4-thiadiazole. jmchemsci.comresearchgate.net

Mechanistic Insights into Biological Activities of 5 Ethyl 1,3,4 Thiadiazol 2 Ol Derivatives

Structure-Activity Relationship (SAR) Studies to Elucidate Pharmacophoric Requirements

The biological activity of 1,3,4-thiadiazole (B1197879) derivatives is intricately linked to the nature and position of substituents on the heterocyclic core. Structure-Activity Relationship (SAR) studies are crucial in identifying the key structural features, or pharmacophores, responsible for the desired biological effects and in optimizing lead compounds for improved potency and selectivity.

Influence of Substituents on Biological Potency and Selectivity

The substituents at the C2 and C5 positions of the 1,3,4-thiadiazole ring play a pivotal role in modulating the biological activity of its derivatives. For the scaffold of 5-Ethyl-1,3,4-thiadiazol-2-ol, the ethyl group at the C5 position and the hydroxyl group at the C2 position are key determinants of its physicochemical properties and, consequently, its interactions with biological targets.

The ethyl group at the C5 position contributes to the lipophilicity of the molecule. This property can influence the compound's ability to cross cell membranes and access target sites. The size and nature of the alkyl group at this position can significantly impact activity. For instance, in some series of 1,3,4-thiadiazole derivatives, variations in the length and branching of the alkyl chain have been shown to affect antimicrobial and anticancer potency. The presence of an ethyl group, as opposed to a smaller methyl or a larger propyl group, can provide an optimal balance of lipophilicity and steric bulk for fitting into the active site of a target enzyme or receptor.

The hydroxyl group at the C2 position is a key functional group that can participate in hydrogen bonding. This is a critical interaction for the binding of a ligand to a biological target. The hydroxyl group can act as both a hydrogen bond donor and acceptor, allowing for specific and strong interactions within a binding pocket. In many biologically active heterocyclic compounds, the presence of a hydroxyl or an amino group is essential for activity. In the case of this compound, this hydroxyl group is in tautomeric equilibrium with its thione form, which can also influence its binding modes and biological activity.

| Substituent Position | Substituent | Potential Influence on Bioactivity |

|---|---|---|

| C5 | Ethyl Group | Contributes to lipophilicity, potentially enhancing membrane permeability and target access. Steric bulk can influence binding pocket fit. |

| C2 | Hydroxyl Group | Acts as a hydrogen bond donor and acceptor, crucial for specific ligand-target interactions. Can exist in tautomeric equilibrium with the thione form. |

Contribution of the 1,3,4-Thiadiazole Core to Bioactivity

The 1,3,4-thiadiazole ring itself is not merely a scaffold but an active contributor to the biological properties of its derivatives. nih.gov Its unique structural and electronic features are fundamental to its role as a versatile pharmacophore.

The 1,3,4-thiadiazole nucleus is a bioisostere of the pyrimidine (B1678525) ring, a core structure in nucleic acid bases. nih.gov This structural similarity allows some 1,3,4-thiadiazole derivatives to interfere with DNA replication processes, contributing to their anticancer and antimicrobial activities. nih.gov The mesoionic nature of the 1,3,4-thiadiazole ring enhances the ability of these compounds to cross cellular membranes, leading to good oral absorption and bioavailability. nih.gov

The sulfur atom in the thiadiazole ring imparts increased lipid solubility to the molecules. biointerfaceresearch.com Moreover, the arrangement of nitrogen and sulfur atoms in the ring creates a specific electron distribution that allows for various non-covalent interactions with biological targets, including hydrogen bonding, van der Waals forces, and pi-pi stacking. The sulfur atom, with its C-S σ* orbitals, can create regions of low electron density, facilitating interactions with target proteins. nih.gov The replacement of the 1,3,4-thiadiazole scaffold with its 1,3,4-oxadiazole (B1194373) isostere often leads to a significant drop in activity, highlighting the key role of the sulfur-containing heterocycle. nih.gov

Enzyme Inhibition Mechanisms

Many of the therapeutic effects of 1,3,4-thiadiazole derivatives are attributed to their ability to inhibit specific enzymes involved in disease pathology. The this compound scaffold can be considered a potential building block for the design of inhibitors for various enzymes.

Aromatase Inhibition

Aromatase, a cytochrome P450 enzyme, is a key target in the treatment of estrogen-dependent breast cancer. While specific studies on this compound as an aromatase inhibitor are not prevalent, the 1,3,4-thiadiazole core has been incorporated into the design of non-steroidal aromatase inhibitors. In these inhibitors, the nitrogen atoms of the heterocyclic ring can coordinate with the heme iron atom in the active site of the aromatase enzyme, thereby blocking its activity. The substituents on the thiadiazole ring are crucial for establishing additional interactions with the amino acid residues in the active site, which enhances binding affinity and selectivity.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that play a crucial role in various physiological processes. rsc.orgresearchgate.net Inhibitors of CAs are used as diuretics, antiglaucoma agents, and in the treatment of epilepsy. tandfonline.com The 1,3,4-thiadiazole-5-sulfonamide moiety is a classic pharmacophore for potent CA inhibitors, with acetazolamide (B1664987) being a well-known example. nih.gov The sulfonamide group is essential for activity, as it coordinates to the zinc ion in the enzyme's active site. nih.gov

| Compound Series | Key Structural Feature | Mechanism of Inhibition | Observed Potency (Example) |

|---|---|---|---|

| 1,3,4-Thiadiazole-5-sulfonamides | Sulfonamide group at C5 | Coordination of the sulfonamide to the active site zinc ion. | IC50 values in the low nanomolar to micromolar range against various CA isoforms. tandfonline.comnih.gov |

| 1,3,4-Thiadiazole-2-thione derivatives | Thione group | The thione group can act as a zinc-binding moiety. nih.gov | Inhibition constants in the micromolar range against hCA I, II, and IX. nih.gov |

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition

The epidermal growth factor receptor (EGFR) is a tyrosine kinase that is often overexpressed or mutated in various cancers, making it an important therapeutic target. nih.gov The 1,3,4-thiadiazole scaffold has been utilized in the design of EGFR kinase inhibitors. mdpi.comresearchgate.net These inhibitors typically bind to the ATP-binding site of the kinase domain, preventing the phosphorylation of downstream signaling molecules and thereby inhibiting cancer cell proliferation.

In the design of 1,3,4-thiadiazole-based EGFR inhibitors, the thiadiazole ring often serves as a central scaffold to which other crucial pharmacophoric elements are attached. nih.gov For instance, a substituted aniline (B41778) moiety, a common feature in many EGFR inhibitors, can be linked to the C2 position of the thiadiazole ring. The ethyl group at the C5 position of a hypothetical this compound-based inhibitor could potentially interact with hydrophobic regions of the ATP-binding pocket. The development of potent EGFR inhibitors often involves optimizing the substituents on the thiadiazole ring to maximize interactions with the kinase domain. nih.gov

| Compound Series | Key Structural Features | Mechanism of Inhibition | Observed Potency (Example) |

|---|---|---|---|

| 1,3,4-Thiadiazole-adamantane derivatives | Hybridization of thiadiazole with adamantane. | Inhibition of both wild-type and mutant EGFR. | IC50 values in the nanomolar range against EGFRWT and mutant forms. nih.gov |

| Pyrazole-thiadiazole hybrids | Combination of pyrazole (B372694) and thiadiazole rings. | Inhibition of EGFR and induction of apoptosis. | IC50 values in the micromolar range against A549 cell line. acs.org |

Phosphodiesterase-7 (PDE7) Inhibition

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling pathways by hydrolyzing cyclic nucleotides such as cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). Phosphodiesterase-7 (PDE7) is a cAMP-specific PDE, and its inhibition can lead to an increase in intracellular cAMP levels, which in turn modulates various cellular processes.

While direct studies on this compound derivatives as PDE7 inhibitors are not extensively detailed in publicly available research, the broader class of thiadiazole derivatives has been investigated for PDE inhibition. The general mechanism of action for small molecule inhibitors of PDEs, including those with a thiadiazole core, often involves competitive binding to the active site of the enzyme. This active site contains a highly conserved metal-binding domain, typically involving zinc ions, which is crucial for the hydrolysis of the phosphodiester bond in cAMP.

It is hypothesized that 1,3,4-thiadiazole derivatives, including those of this compound, can act as inhibitors by coordinating with the metal ions in the PDE7 active site through their heteroatoms (nitrogen and sulfur). This interaction, along with other non-covalent interactions such as hydrogen bonding and hydrophobic interactions with the surrounding amino acid residues, would prevent the natural substrate, cAMP, from binding and being hydrolyzed. The ethyl group at the 5-position of the thiadiazole ring likely contributes to the hydrophobic interactions within the active site, potentially enhancing the binding affinity and selectivity of the inhibitor.

Tyrosine Kinase Inhibition

Tyrosine kinases are a class of enzymes that catalyze the transfer of a phosphate (B84403) group from ATP to the tyrosine residues of specific proteins. This phosphorylation event is a critical step in many signal transduction pathways that regulate cell growth, differentiation, and survival. Dysregulation of tyrosine kinase activity is a hallmark of many cancers, making them important therapeutic targets.

Derivatives of 1,3,4-thiadiazole have been identified as potent inhibitors of various tyrosine kinases. The primary mechanism of inhibition for many of these compounds is competitive binding to the ATP-binding site of the kinase domain. bepls.com By mimicking the adenine (B156593) moiety of ATP, the 1,3,4-thiadiazole ring can occupy the ATP-binding pocket, thereby preventing the binding of the natural substrate and inhibiting the phosphorylation of target proteins. bepls.com

Molecular Interactions with Biological Macromolecules

DNA Binding Mechanisms (e.g., Static vs. Dynamic Quenching)

The interaction of small molecules with DNA is a fundamental aspect of their potential therapeutic applications, particularly in cancer chemotherapy. Derivatives of 1,3,4-thiadiazole have been shown to interact with DNA through various binding modes. One common method to study these interactions is through fluorescence spectroscopy, which can help distinguish between different binding mechanisms, such as static and dynamic quenching.

Static quenching occurs when a small molecule forms a non-fluorescent ground-state complex with the fluorophore (in this case, often a DNA-intercalated fluorescent dye like ethidium (B1194527) bromide). This complex formation reduces the concentration of the free fluorophore, leading to a decrease in fluorescence intensity. In contrast, dynamic quenching involves the collision of the quencher with the fluorophore in its excited state, leading to a non-radiative decay to the ground state.

Studies on certain 1,3,4-thiadiazole derivatives have indicated that their interaction with DNA often proceeds via a static quenching mechanism. researchgate.net This suggests the formation of a stable complex between the thiadiazole derivative and DNA. The planar structure of the 1,3,4-thiadiazole ring is conducive to intercalation between the base pairs of the DNA double helix or binding to the minor groove. The substituents on the thiadiazole ring play a significant role in the stability and specificity of this binding.

The binding of these compounds to DNA can interfere with DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. nih.gov The mesoionic nature of the 1,3,4-thiadiazole ring is thought to facilitate its ability to cross cellular membranes and interact with intracellular targets like DNA. nih.gov

DNA Cleavage Activity

In addition to binding, some small molecules can induce cleavage of the DNA backbone, which is a potent mechanism for inducing cell death. This cleavage can occur through various mechanisms, including oxidative damage to the deoxyribose sugar or direct hydrolysis of the phosphodiester bonds.

While the DNA cleavage potential of this compound derivatives has not been extensively reported, some studies on other 1,2,5-thiadiazole (B1195012) derivatives have shown a "little potential for DNA cleavage". nih.gov The ability of a compound to cleave DNA is often dependent on its ability to generate reactive oxygen species (ROS) in the presence of a reducing agent or upon photoactivation. The thiadiazole ring itself is not typically associated with strong DNA cleaving activity. However, if the this compound scaffold were to be functionalized with moieties known to participate in redox cycling or to bind metal ions that can catalyze DNA cleavage, then such derivatives could exhibit this activity. For instance, the incorporation of a group that can generate a highly reactive species could lead to oxidative DNA damage. researchgate.net

Further research is necessary to fully elucidate the DNA cleavage capabilities of this compound derivatives and the specific mechanisms that may be involved.

Pharmacological and Biological Applications of 5 Ethyl 1,3,4 Thiadiazol 2 Ol Derivatives

Antimicrobial Activities

Derivatives of 5-Ethyl-1,3,4-thiadiazol-2-ol have been investigated for their efficacy against various microbial pathogens. The introduction of different substituents onto the core structure has led to the development of compounds with notable antibacterial and antifungal properties.

A series of 5-Ethyl-1,3,4-thiadiazole-2-amine derivatives have been synthesized and evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria. rsc.org The results of these studies indicate that certain derivatives exhibit significant inhibitory effects. For instance, compounds 3a and 3b from a synthesized series demonstrated good antimicrobial activities when compared with other compounds in the same series. rsc.org The antibacterial efficacy is often influenced by the nature of the substituents on the thiadiazole ring.

Table 1: Antibacterial Activity of 5-Ethyl-1,3,4-thiadiazole-2-amine Derivatives

| Compound | Gram-Positive Bacteria | Gram-Negative Bacteria | Reference |

| 3a | Good Activity | Good Activity | rsc.org |

| 3b | Good Activity | Good Activity | rsc.org |

The antifungal potential of 5-Ethyl-1,3,4-thiadiazole-2-amine derivatives has also been explored. rsc.org Studies have shown that these compounds can be effective against a range of fungal strains. In the same study that evaluated antibacterial activity, the synthesized compounds were tested against fungal species such as Aspergillus flavus, Chrysosporium keratinophilum, and Candida albicans. rsc.org Notably, some of the derivatives displayed promising antifungal activity. rsc.org

Table 2: Antifungal Activity of 5-Ethyl-1,3,4-thiadiazole-2-amine Derivatives

| Compound | Antifungal Activity | Fungal Strains | Reference |

| Derivatives | Good Activity | Aspergillus flavus, Chrysosporium keratinophilum, Candida albicans | rsc.org |

Anticonvulsant/Antiepileptic Activity in vivo Models

Derivatives of 1,3,4-thiadiazole (B1197879) have shown significant promise as anticonvulsant agents in various preclinical models of epilepsy. A notable study investigated the in vivo anticonvulsant activity of a synthesized compound, [N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-propyl pentane (B18724) amide], in mice. nih.govfrontiersin.org This derivative was evaluated using the maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure models. nih.govfrontiersin.org

The compound was found to be 1.8 times more effective than the standard antiepileptic drug valproic acid, with an ED50 of 126.8 mg/kg. nih.govfrontiersin.org Furthermore, it exhibited a therapeutic index of 7.3 and was particularly effective against isoniazid-induced seizures. nih.govfrontiersin.org These findings highlight the potential of 5-ethyl-1,3,4-thiadiazole derivatives in the development of new antiepileptic drugs.

Table 5: In Vivo Anticonvulsant Activity of a 5-Ethyl-1,3,4-thiadiazole Derivative

| Compound | Animal Model | Test | ED50 (mg/kg) | Therapeutic Index | Reference |

| [N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-propyl pentane amide] | Mice | MES/PTZ | 126.8 | 7.3 | nih.govfrontiersin.org |

Antioxidant Activity and Radical Scavenging Properties

The 1,3,4-thiadiazole scaffold is recognized for its potential to yield compounds with significant antioxidant capabilities. Studies on various derivatives have demonstrated their ability to scavenge free radicals, which are implicated in a multitude of pathological conditions. The antioxidant potential is often attributed to the electronic and structural features of the thiadiazole ring and its substituents. However, specific research detailing the synthesis and evaluation of This compound derivatives for their antioxidant and radical scavenging activities is not prominently documented in available scientific literature. Therefore, no specific research findings or data tables for this particular subset of compounds can be presented.

Other Emerging Therapeutic Potentials (e.g., antiviral, antitubercular, antimycobacterial, analgesic)

The versatility of the 1,3,4-thiadiazole nucleus has prompted investigations into its efficacy against a range of other therapeutic targets.

Antitubercular and Antimycobacterial Activity: Some derivatives of the closely related 5-ethyl-1,3,4-thiadiazol-2-amine, such as N-(diethylsulfamoyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamides, have been screened for their activity against Mycobacterium tuberculosis. cbijournal.com This suggests that the 5-ethyl-1,3,4-thiadiazole core may be a valuable pharmacophore in the development of new antitubercular agents. Nevertheless, there is a lack of specific studies on the antitubercular and antimycobacterial properties of derivatives of This compound .

Antiviral, and Analgesic Activities: While the broader class of 1,3,4-thiadiazole derivatives has been explored for potential antiviral and analgesic effects, specific and detailed research on derivatives of This compound for these therapeutic applications is not found in the reviewed scientific literature. General studies on other 1,3,4-thiadiazoles have shown promise in these areas, but without direct investigation of the specified compound's derivatives, no concrete findings can be reported.

Emerging Research Directions and Future Perspectives for 5 Ethyl 1,3,4 Thiadiazol 2 Ol

Rational Design of Novel Derivatives for Enhanced Specificity and Potency

The rational design of new derivatives based on the 5-Ethyl-1,3,4-thiadiazol-2-ol core is a primary focus for enhancing biological activity. This approach relies on understanding the structure-activity relationships (SAR) to make targeted modifications to the molecule. Key strategies involve altering substituents at the C2 and C5 positions of the thiadiazole ring to optimize interactions with biological targets.

Research on related 1,3,4-thiadiazole (B1197879) structures has shown that modifications can significantly impact efficacy. For instance, substitution at the 5-position of the ring is a common strategy to modulate the biological profile. researchgate.net In the case of this compound, the ethyl group could be replaced with other alkyl or aryl groups to explore changes in lipophilicity and steric interactions. Studies on other thiadiazoles have demonstrated that introducing specific moieties, such as a 4-chlorophenyl group, can boost cytotoxic activity against cancer cells. mdpi.com

Furthermore, the 2-ol (or its tautomeric 2-thione) group is a critical site for derivatization. It can be converted into various functional groups to create new classes of compounds with potentially improved potency. For example, creating thioether derivatives by reacting the thiol form with different alkylating agents has been shown to produce compounds with significant antibacterial and anti-inflammatory activity. nih.gov The design process often involves bioisosteric replacement, where one functional group is replaced by another with similar physical or chemical properties, a strategy that can enhance the molecule's biological activity or metabolic stability. mdpi.com The mesoionic nature of the 1,3,4-thiadiazole ring can enhance its ability to cross cellular membranes, a favorable property in drug design. mdpi.commdpi.com

| Modification Strategy | Rationale | Potential Outcome | Example from Related Compounds |

|---|---|---|---|

| Varying C5-substituent | Modulate lipophilicity, steric bulk, and target interaction. | Enhanced potency and selectivity. | 5-aryl substituted thiadiazoles show potent anticancer activity. nih.gov |

| Derivatization of C2-hydroxyl/thiol group | Introduce new functional groups for alternative target binding. | Creation of thioethers or amides with distinct biological profiles. | N-(5-mercapto-1,3,4-thiadiazol-2-yl) acetamides show cytotoxic effects. mdpi.com |

| Bioisosteric Replacement | Improve pharmacokinetic properties without losing affinity. | Increased bioavailability and metabolic stability. | The thiadiazole ring itself is a bioisostere of pyrimidine (B1678525), allowing it to interfere with DNA replication processes. mdpi.commdpi.com |

| Introduction of Pharmacophores | Combine the thiadiazole core with other known active moieties. | Hybrid molecules with dual or synergistic action. | Coupling with piperazine or piperidine rings enhances antitumor activity. mdpi.comnih.gov |

Advanced Computational Approaches in Drug Discovery and Lead Optimization

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rapid screening of virtual libraries and the optimization of lead compounds before synthesis. For this compound and its derivatives, these in silico methods provide deep insights into their potential biological activities and mechanisms of action.

Quantitative Structure-Activity Relationship (QSAR) studies are used to build mathematical models that correlate the chemical structure of compounds with their biological activity. nih.gov For 1,3,4-thiadiazole derivatives, 3D-QSAR models have been developed to understand the structural requirements for activities like anticonvulsant effects. nih.govresearchgate.net These models map physicochemical properties, such as steric and electrostatic fields, onto the molecular structures, providing a guideline for designing new compounds with improved potency. nih.govresearchgate.net

Molecular docking is another powerful computational technique used to predict how a molecule binds to the active site of a biological target, such as an enzyme or receptor. ijpsjournal.comijpsr.com Studies on thiadiazole derivatives have used docking to evaluate binding interactions with targets like VEGFR-2, a protein involved in cancer progression. nih.govnih.gov These simulations can reveal crucial interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex and can predict the binding affinity, often reported as a docking score. nih.govuowasit.edu.iq This information is vital for optimizing the structure of lead compounds to achieve stronger and more specific binding.

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions are also employed to assess the drug-like properties of new derivatives at an early stage, helping to identify candidates with favorable pharmacokinetic profiles and minimizing late-stage failures in drug development. nih.govdovepress.com

| Computational Method | Application in Thiadiazole Research | Key Findings / Insights |

|---|---|---|

| 3D-QSAR | To identify structural requirements for anticonvulsant activity of 1,3,4-thiadiazole derivatives. nih.govresearchgate.net | Generated stable and statistically robust models to guide the design of novel anticonvulsants. nih.gov |

| Molecular Docking | To predict the binding mode and affinity of thiadiazole derivatives to targets like VEGFR-2 and EGFR kinase. ijpsjournal.comnih.gov | Identified key amino acid interactions (e.g., hydrogen bonds with GLU883) and higher binding affinities than reference drugs. ijpsjournal.comnih.gov |

| ADME Prediction | To evaluate the drug-likeness and toxicity profiles of newly designed thiadiazole analogues. nih.govdovepress.com | Screened compounds to ensure they follow criteria like Lipinski's rule of five, indicating good potential for oral bioavailability. ijpsjournal.com |

Exploration of New Biological Targets and Disease Areas

The 1,3,4-thiadiazole scaffold is recognized for its broad spectrum of pharmacological activities, making it a "privileged structure" in medicinal chemistry. researchgate.net This versatility suggests that derivatives of this compound could be explored for a wide range of therapeutic applications beyond their initially identified activities.

Current research on 1,3,4-thiadiazoles spans multiple disease areas:

Anticancer: Thiadiazole derivatives have shown significant potential as anticancer agents. mdpi.commdpi.com They have been designed to target various mechanisms, including the inhibition of crucial enzymes like carbonic anhydrase IX, which is associated with tumor growth. nih.govtandfonline.com Other derivatives have been found to target kinases such as VEGFR-2 and EGFR, which play pivotal roles in tumor progression and survival. ijpsjournal.comnih.gov Cytotoxicity studies have demonstrated the efficacy of these compounds against various cancer cell lines, including breast (MCF-7), lung (A-549), and liver (HepG2) cancers. nih.govresearchgate.netnih.gov

Antimicrobial: The thiadiazole nucleus is a key component in many compounds with potent antibacterial and antifungal properties. rsc.orgkayseri.edu.trchemmethod.com Research has demonstrated their effectiveness against a range of pathogens, including Staphylococcus aureus and Escherichia coli. nih.govnih.gov

Anti-inflammatory and Analgesic: Certain derivatives have been reported to possess significant anti-inflammatory and analgesic properties. nih.gov

Central Nervous System (CNS) Disorders: The scaffold has been investigated for its potential in treating CNS conditions, with some derivatives showing promising anticonvulsant activity. researchgate.netnih.govresearchgate.net

Other Applications: The therapeutic potential of thiadiazoles also extends to diuretic, antitubercular, and antiviral activities. rsc.orgmdpi.com

Future research on this compound could involve screening its novel derivatives against a diverse panel of these biological targets to uncover new therapeutic uses.

| Therapeutic Area | Biological Target / Mechanism | Relevance for Thiadiazole Derivatives |

|---|---|---|

| Oncology | Kinase Inhibition (VEGFR-2, EGFR), Carbonic Anhydrase Inhibition | Derivatives show potent cytotoxicity against multiple cancer cell lines. nih.govresearchgate.netnih.gov |

| Infectious Diseases | Inhibition of bacterial or fungal cellular processes. | Broad-spectrum activity against various pathogenic microbes. nih.gov |

| Inflammation | Inhibition of inflammatory pathways. | Compounds exhibit significant in vivo anti-inflammatory effects. |

| Neurology | Modulation of CNS targets. | Potential as novel anticonvulsant agents. nih.govresearchgate.net |

| Diuretics | Targeting renal function. | Some derivatives show potent diuretic activity in animal models. mdpi.com |

Applications in Materials Science (e.g., Corrosion Inhibition)

Beyond medicinal chemistry, the unique chemical properties of the 1,3,4-thiadiazole ring make it suitable for applications in materials science, particularly as a corrosion inhibitor. acs.org Heterocyclic compounds containing nitrogen and sulfur atoms are known to be effective in protecting metals from corrosion.

The mechanism of corrosion inhibition by thiadiazole derivatives involves the adsorption of the molecule onto the metal surface. This process is facilitated by the presence of heteroatoms (N and S), which have lone pairs of electrons that can coordinate with the vacant d-orbitals of the metal atoms. Additionally, the π-electrons of the aromatic thiadiazole ring can interact with the metal surface, further strengthening the adsorption. This forms a protective film that isolates the metal from the corrosive environment.

While specific research on this compound as a corrosion inhibitor is not extensively documented, the general class of 2,5-disubstituted 1,3,4-thiadiazoles has been studied for this purpose. The ethyl group at the C5 position and the hydroxyl/thiol group at the C2 position of this compound are features that could be tailored to enhance its performance. For example, modifying these groups could improve the compound's solubility in different media or enhance its adsorption characteristics on various metal surfaces, such as steel or copper. This represents a promising, albeit less explored, avenue for future research.

| Structural Feature | Role in Corrosion Inhibition | Potential for Optimization |

|---|---|---|

| Sulfur and Nitrogen Heteroatoms | Act as active centers for adsorption on the metal surface via lone pair electrons. | The inherent structure of the thiadiazole ring is well-suited for this application. |

| Aromatic π-system | Contributes to adsorption through interaction with the metal surface. | The aromaticity of the ring provides great stability. rsc.org |

| Substituents (e.g., Ethyl group) | Influence solubility and the orientation/packing of the protective film. | Modifying the alkyl chain length or adding other functional groups could enhance performance. |

Development of Green Chemistry Synthetic Routes

In recent years, there has been a significant shift towards developing environmentally benign synthetic methods in chemistry. The principles of green chemistry aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. The synthesis of 1,3,4-thiadiazole derivatives, including this compound, is an area where these principles are being actively applied. nanobioletters.comdntb.gov.ua

Traditional methods for synthesizing thiadiazoles often involve harsh reaction conditions, toxic reagents, and long reaction times. bepls.com Green chemistry approaches offer cleaner and more efficient alternatives:

Microwave-Assisted Synthesis: Using microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher product yields compared to conventional heating methods. nanobioletters.com

Ultrasonic Irradiation: Sonication provides an alternative energy source that can promote reactions efficiently and is considered an eco-friendly technique. nanobioletters.com

Use of Greener Catalysts and Solvents: Replacing hazardous catalysts and solvents is a cornerstone of green chemistry. For instance, the basic catalyst DABCO has been used as an environmentally nontoxic alternative to triethylamine in the synthesis of some thiadiazoles. nih.gov Reactions are also being developed in greener solvents like water or ethanol, or under solvent-free conditions. bepls.comresearchgate.net

Grinding Technique: This solvent-free method involves the physical grinding of reactants and has been successfully used for the organocatalytic synthesis of 1,3,4-thiadiazole derivatives. researchgate.net

These sustainable methods not only reduce the environmental impact of chemical synthesis but also often prove to be more economical and scalable, making them highly attractive for both academic research and industrial production. nanobioletters.com

| Green Synthesis Method | Description | Advantages over Conventional Methods |

|---|---|---|

| Microwave Irradiation | Use of microwave energy to heat the reaction mixture. | Reduced reaction time, increased yields, cleaner reactions. nanobioletters.com |

| Ultrasonication | Application of ultrasonic waves to induce cavitation and promote the reaction. | Energy efficiency, good yields, environmentally friendly. nanobioletters.com |

| Solvent-Free Reactions | Reactants are mixed and reacted without a solvent, often by grinding. | Eliminates solvent waste, simple workup, cost-effective. researchgate.net |

| Use of Green Solvents/Catalysts | Employing benign solvents like water or ethanol and non-toxic catalysts. | Reduced toxicity and environmental impact. nih.govbepls.com |

常见问题

Q. What are the standard synthetic pathways for 5-Ethyl-1,3,4-thiadiazol-2-ol derivatives, and how are reaction conditions optimized?

The synthesis typically involves heterocyclization of acylated thiosemicarbazides with carbon disulfide, followed by S-alkylation using chloroacetic acid derivatives. For example, 5-R-carbonylamino-1,3,4-thiadiazol-2-thioles are synthesized via cyclization under reflux with KOH in methanol (yield: ~51%), followed by purification via recrystallization . Alternative routes include nucleophilic substitution of ethyl thiocarbazinate with CS₂ under basic conditions, with reflux times (~6 hours) and solvent selection (methanol/water) critical for yield optimization .

Q. Which analytical techniques are most reliable for characterizing this compound and its derivatives?

Structural confirmation relies on:

- ¹H/¹³C NMR : To identify proton environments (e.g., NH at δ 13.7 ppm) and carbon backbone (C=S at ~184 ppm) .

- IR spectroscopy : Detects functional groups like thiol (-SH, ~3100 cm⁻¹) and C=N (~1560 cm⁻¹) .

- Elemental analysis : Validates purity (e.g., C 29.62%, N 17.27% for C₄H₆N₂OS₂) .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound derivatives?